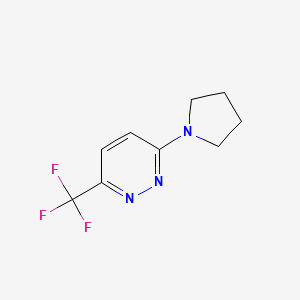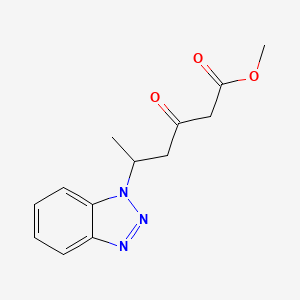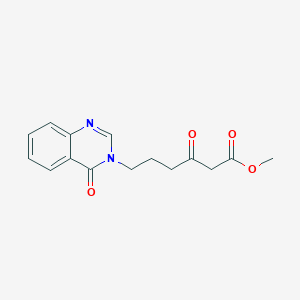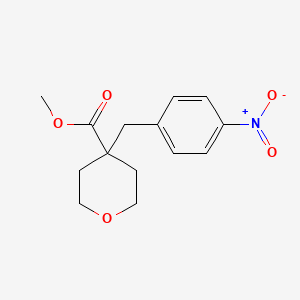
2-Phenoxy-3-nitrothiophene
Vue d'ensemble
Description
2-Phenoxy-3-nitrothiophene is a useful research compound. Its molecular formula is C10H7NO3S and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electroactive Molecular Material
A study on nitro-functionalized oligothiophenes, including derivatives like 2-Phenoxy-3-nitrothiophene, has shown that these compounds exhibit unique electrochemical properties. They generate stable species upon both oxidation and reduction, displaying an intense photoinduced charge transfer in the visible spectrum. These properties make them promising as electroactive molecular materials, potentially useful in organic electronic transistors (J. Casado et al., 2003).
Synthesis of Highly Functionalized 3-Nitrothiophenes
Research has also focused on the synthesis of highly functionalized 3-nitrothiophenes from reactions involving dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones. This method offers an efficient approach to creating a variety of 3-nitrothiophene derivatives for further applications in chemical synthesis (H. Rao & K. Vasantham, 2009).
Structural and Electronic Properties
The structural and electronic properties of a series of biologically active 2-nitrothiophenes have been explored using both semi-empirical and ab initio molecular orbital methods. These studies help understand the underlying mechanisms of their biological activities and can guide the development of new derivatives with specific properties (J. O. Morley & T. Matthews, 2006).
Mécanisme D'action
Target of Action
The primary targets of 2-Phenoxy-3-nitrothiophene are glycosomal glycerol kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase . These enzymes play crucial roles in the glycolysis pathway, which is essential for energy production in cells.
Mode of Action
This compound interacts with its targets through a process that involves nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring . This interaction leads to changes in the enzymatic activity, thereby affecting the energy production process in cells.
Biochemical Pathways
The affected biochemical pathway is the glycolysis pathway, which is a series of reactions that convert glucose into pyruvate, releasing energy in the form of ATP . By inhibiting key enzymes in this pathway, this compound disrupts energy production, leading to downstream effects on cell function and survival.
Pharmacokinetics
Similar nitrothiophene derivatives are known to have good bioavailability and are able to diffuse through cell membranes
Result of Action
The result of this compound’s action is the inhibition of energy production in cells, leading to cell death . This makes it a potential candidate for use as an antimicrobial or anticancer agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other sulfur-containing compounds can affect its reactivity . Additionally, the pH and redox conditions of the environment can impact the compound’s stability and efficacy .
Analyse Biochimique
Biochemical Properties
2-Phenoxy-3-nitrothiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with ferredoxin, a major reducing compound in photosynthetic organisms. The reduction of this compound by ferredoxin leads to the formation of cytotoxic nitroso and non-toxic amino derivatives . This interaction highlights the compound’s potential as a biochemical tool for studying redox reactions and its possible applications in herbicidal activity.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to inhibit photosynthesis in cyanobacterial cells by inducing the accumulation of oxygen radicals and peroxides This inhibition is due to the reduction of this compound by ferredoxin, leading to the formation of reactive oxygen species
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by ferredoxin, resulting in the formation of anion radicals. These radicals are short-lived and decompose into nitrate and thiophene, which may further reduce to nitroso hydroxylamine and amino derivatives . This mechanism is similar to that of nitroimidazoles, which are reduced by ferredoxin in anaerobic bacteria and protozoa. The binding interactions of this compound with ferredoxin and the subsequent electron transfer are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including light exposure and the presence of reducing agents like ferredoxin Long-term studies have shown that the degradation products of this compound, such as nitroso and amino derivatives, can have lasting effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant biochemical activity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential adverse effects of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include its reduction by ferredoxin and subsequent degradation into various derivatives . The enzymes and cofactors involved in these pathways play a critical role in the compound’s biochemical activity. The effects on metabolic flux and metabolite levels are areas of active research, with potential implications for the compound’s use in metabolic studies and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are affected by factors such as its chemical structure and the presence of reducing agents . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical activity
Propriétés
IUPAC Name |
3-nitro-2-phenoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-11(13)9-6-7-15-10(9)14-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCFVEFHIHJDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)
![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)

![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394374.png)

![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)




![5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B1394386.png)

